molecular formula C15H15N3O B7463183 (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone

Cat. No. B7463183
M. Wt: 253.30 g/mol
InChI Key: VIZNUJWYSAPCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the class of pyrazine-containing compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.

Mechanism of Action

The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory and anti-tumor effects, (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to have antioxidant properties by reducing oxidative stress in cells. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been found to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities that make it a useful tool for studying inflammation, cancer, and other diseases. However, there are also limitations to the use of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone research. One area of interest is the development of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, which could lead to the development of more specific and effective therapies. Additionally, further research is needed to determine the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in animal models and humans.

Synthesis Methods

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazine with 2-bromoacetophenone, followed by a cyclization reaction with sodium hydride and acetic acid. The resulting product is then purified through column chromatography to obtain pure (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone.

Scientific Research Applications

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

(2-phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(13-11-16-8-9-17-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNUJWYSAPCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone

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